molecular formula C13H11N3O2 B2453135 2-(2,3-dioxo-4-(p-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile CAS No. 1226434-59-8

2-(2,3-dioxo-4-(p-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

Cat. No.: B2453135
CAS No.: 1226434-59-8
M. Wt: 241.25
InChI Key: KTITUDLCHYYTGS-UHFFFAOYSA-N
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Description

2-(2,3-Dioxo-4-(p-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile (CAS 1226434-59-8) is an organic compound with the molecular formula C13H11N3O2 and a molecular weight of 241.24 g/mol . This nitrile-substituted dihydropyrazine derivative is provided as a high-purity chemical building block for research applications. Compounds within this chemical class have demonstrated significant research value in medicinal chemistry, particularly as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), a target in immunology and virology research . The structural features of this molecule—including the electron-withdrawing dioxopyrazine ring and the p-tolyl (4-methylphenyl) substituent—make it a versatile intermediate for synthesizing more complex molecules, such as bi-aryl dihydroorotate dehydrogenase inhibitors investigated for therapeutic potential . Its mechanism of action, when explored in biological systems, often involves interaction with enzyme active sites, potentially disrupting nucleotide biosynthesis pathways . Researchers utilize this compound in the design and development of novel pharmaceutical agents, leveraging its scaffold for structure-activity relationship studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to handle this material according with all applicable institutional and governmental safety regulations.

Properties

IUPAC Name

2-[4-(4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-10-2-4-11(5-3-10)16-9-8-15(7-6-14)12(17)13(16)18/h2-5,8-9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTITUDLCHYYTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,3-dioxo-4-(p-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a dihydropyrazine ring and various functional groups. This article aims to provide a comprehensive overview of its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₃H₁₁N₃O₂
  • Molecular Weight : 241.24 g/mol
  • CAS Number : 1226434-59-8

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Antimicrobial properties
  • Anti-inflammatory effects
  • Anticancer potential

The presence of the dihydropyrazine moiety is particularly noteworthy as it has been associated with various pharmacological effects. The compound's activity can be attributed to the interplay of its functional groups, which may enhance its reactivity and interaction with biological targets.

The biological mechanisms underlying the activity of this compound are not yet fully elucidated. However, compounds with similar structures have shown the ability to modulate enzymatic pathways and interact with cellular receptors. Research indicates that the dihydropyrazine core may influence several biological pathways:

  • Inhibition of Enzymes : Similar compounds have demonstrated inhibition of cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism .
  • Antioxidative Activity : The compound may exert protective effects against oxidative stress by enhancing cellular antioxidative mechanisms.
  • Neuroprotective Effects : Analogous compounds have exhibited neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of dihydropyrazine derivatives found that compounds with similar structures displayed significant activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study 2: Anti-inflammatory Effects

Research on related compounds revealed anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that this compound may also modulate inflammatory responses in vivo.

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1. Dihydropyrazine DerivativesDihydropyrazine coreAntimicrobialVaried substituents affecting activity
2. N-(p-Tolyl)acetamideAcetamide groupAnalgesicLacks heterocyclic components
3. 3-Methoxyphenyl-piperazinePiperazine ringAntidepressantSimple cyclic structure

Future Research Directions

Further studies are necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Suggested areas for research include:

  • In vitro and in vivo assays to assess efficacy and safety profiles.
  • Structure-activity relationship (SAR) studies to optimize the compound's biological properties.
  • Exploration of potential applications in treating conditions such as cancer and neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(2,3-dioxo-4-(p-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with condensation of p-toluidine derivatives with diketone precursors. Key steps include:

  • Cyclization : Formation of the pyrazin-dione ring under acidic or basic conditions (e.g., using acetic acid or KOH) .
  • Acetonitrile Functionalization : Introduction of the acetonitrile group via nucleophilic substitution or coupling reactions (e.g., using cyanide sources like KCN or TMSCN).
  • Optimization : Reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd/C for coupling steps) critically influence yield and purity. HPLC and NMR are essential for monitoring intermediate purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions and ring conformation.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.
  • X-ray Crystallography : For definitive confirmation of crystal packing and hydrogen-bonding interactions (as demonstrated in analogous pyrazine derivatives) .
  • Computational Modeling : DFT calculations (e.g., Gaussian or ORCA) to predict electronic properties and reactive sites .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the biological activity of this compound, particularly in enzyme inhibition or anticancer studies?

  • Methodological Answer :

  • In Vitro Assays : Use enzyme-specific assays (e.g., fluorometric or colorimetric kits for kinases or oxidoreductases) with IC50_{50} determination. Include positive controls (e.g., staurosporine for kinases) .
  • Cell-Based Studies : Employ cancer cell lines (e.g., MCF-7 or HeLa) in dose-response experiments. Assess apoptosis via flow cytometry (Annexin V/PI staining) and validate targets via Western blot (e.g., caspase-3 activation) .
  • Data Validation : Replicate experiments in triplicate and use ANOVA with post-hoc tests (e.g., Tukey’s) to address variability. Address contradictory results by cross-validating with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for pyrazine derivatives like this compound?

  • Methodological Answer :

  • Comparative SAR Table :
CompoundSubstituent ModificationsObserved ActivityKey SAR Insight
Target Compoundp-Tolyl, acetonitrileHigh kinase inhibitionElectron-withdrawing groups enhance binding to ATP pockets
Analog AMethoxy at position 3Reduced activitySteric hindrance disrupts planar conformation
Analog BChlorine at position 4Increased toxicityElectrophilic Cl may non-specifically alkylate proteins
Source: Adapted from pyrazine derivative studies
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to simulate binding modes and identify critical interactions (e.g., H-bonding with hinge regions). Validate with mutagenesis (e.g., alanine scanning) .

Q. What environmental or metabolic stability studies are critical for advancing this compound to preclinical trials?

  • Methodological Answer :

  • Environmental Fate : Assess hydrolysis/photolysis rates under simulated environmental conditions (pH 7–9, UV light exposure). Use LC-MS/MS to quantify degradation products .
  • Metabolic Stability : Conduct microsomal assays (human liver microsomes) with NADPH cofactor. Identify metabolites via UPLC-QTOF and compare to in silico predictions (e.g., Meteor Nexus) .
  • Ecotoxicity : Use Daphnia magna or algal growth inhibition tests (OECD 202/201 guidelines) to evaluate acute/chronic toxicity .

Methodological Notes

  • Data Reproducibility : Ensure strict control of reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and biological assay parameters (e.g., cell passage number) .
  • Theoretical Frameworks : Link studies to established theories (e.g., frontier molecular orbital theory for reactivity predictions) to guide hypothesis-driven research .

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